An In-depth Technical Guide to Nα-Benzoyl-L-arginine (Bz-Arg-OH)
An In-depth Technical Guide to Nα-Benzoyl-L-arginine (Bz-Arg-OH)
This technical guide provides a comprehensive overview of Nα-Benzoyl-L-arginine (Bz-Arg-OH), a derivative of the amino acid L-arginine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and applications, particularly in the realm of enzyme kinetics.
Chemical Structure and Functional Groups
Nα-Benzoyl-L-arginine is characterized by the substitution of one of the hydrogen atoms of the α-amino group of L-arginine with a benzoyl group.[1][2] Its structure incorporates several key functional groups that dictate its chemical behavior and biological utility.
The primary functional groups present in Bz-Arg-OH are:
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Benzoyl Group: An aromatic acyl group that introduces hydrophobicity and can be involved in π-π stacking interactions.
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Amide Group: Linking the benzoyl group to the α-carbon of the arginine residue.
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α-Amino Acid Moiety: The core L-arginine structure, providing the chiral center.
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Carboxylic Acid Group: A key functional group for forming salts and participating in hydrogen bonding.
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Guanidinium Group: A highly basic group on the arginine side chain, which is typically protonated at physiological pH and can engage in strong electrostatic interactions and hydrogen bonding.
Below is a DOT script to generate the chemical structure of Bz-Arg-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Bz-Arg-OH is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈N₄O₃ | [3][4] |
| Molecular Weight | 278.31 g/mol | [3][4] |
| Appearance | White powder | [3] |
| Melting Point | 281-286 °C | [5] |
| Solubility | Soluble in DMSO and acetone:water (1:1) mixtures. | [1][6] |
| Optical Rotation | [α]²⁰D = -10 ± 2º (c=1 in 1N HCl) | [3] |
| Purity (HPLC) | ≥ 99% | [3] |
| Storage Temperature | 0-8 °C | [3] |
Experimental Protocols
Synthesis of Bz-Arg-OH Derivatives
Bz-Arg-OH and its derivatives, such as Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), are valuable tools in biochemical assays. A general method for the synthesis of such derivatives involves the condensation of Nα-Benzoyl-L-arginine with another molecule, often an amine, in the presence of a condensing agent.
A representative protocol for the synthesis of a Bz-Arg-OH derivative, adapted from literature descriptions for N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride, is as follows:
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Preparation of Reactant Solutions:
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Dissolve Nα-benzoyl arginine in a suitable solvent such as diethyl phosphite, often with the addition of an acid like phosphoric acid to aid dissolution.
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Prepare a separate solution of the amine to be coupled (e.g., p-nitroaniline) and a tertiary amine base (e.g., triethylamine or tri-n-butylamine) in the same solvent.
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Prepare a solution of the condensing agent, such as phosphorus pentoxide, in the solvent.
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-
Condensation Reaction:
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Combine the solution of p-nitroaniline and the tertiary amine with the Nα-benzoyl arginine solution.
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Add this mixture to the solution of the condensing agent.
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Heat the reaction mixture, for instance on a steam bath, with stirring for a specified period (e.g., 1 hour) to drive the condensation reaction.
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Work-up and Purification:
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Remove the solvent under vacuum.
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Treat the resulting residue with an acidic solution (e.g., N HCl) to precipitate the hydrochloride salt of the product.
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Collect the crude product by filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., 20% acetic acid) to obtain the purified product.
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The following DOT script illustrates a generalized workflow for the synthesis of a Bz-Arg-OH derivative.
Analytical Methods
The purity and identity of Bz-Arg-OH and its derivatives are typically confirmed using a combination of analytical techniques.
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High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound.[3] A reverse-phase column is often employed with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is typically performed using UV absorbance.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the nuclei.[7][8]
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[2][9]
Applications in Enzyme Kinetics
A primary application of Bz-Arg-OH derivatives is in the study of protease activity. Chromogenic or fluorogenic groups are often attached to the carboxyl end of Bz-Arg-OH, which are released upon enzymatic cleavage of the amide bond. The rate of release of the chromophore or fluorophore is directly proportional to the enzyme's activity.
Derivatives like Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) and Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin (Bz-Arg-AMC) are widely used as substrates for serine proteases such as trypsin and papain.[10] The enzymatic hydrolysis of BAPNA releases p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.
The general principle of using a chromogenic Bz-Arg-OH derivative for protease activity measurement is illustrated in the diagram below.
Conclusion
Nα-Benzoyl-L-arginine is a versatile molecule with significant applications in biochemical and pharmaceutical research. Its well-defined structure and functional groups make it an ideal building block for the synthesis of enzyme substrates and other bioactive molecules. The detailed information on its properties and the protocols for its synthesis and analysis provided in this guide will be valuable for researchers working in drug discovery and development, and for those studying the kinetics and mechanisms of proteases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N-a-Benzoyl-L-arginine | 154-92-7 | FB39341 | Biosynth [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. proteolytic enzyme substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
